molecular formula C27H28N2O6S B2885916 N-(2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 847487-87-0

N-(2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2885916
CAS No.: 847487-87-0
M. Wt: 508.59
InChI Key: ZYCXKUUVUNSNGS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a synthetic organic compound with the CAS Number 847487-87-0 . It has a molecular formula of C₂₇H₂₈N₂O₆S and a molecular weight of 508.6 g/mol . This compound features a benzothiazepine core, a structural motif present in various pharmacologically active molecules, making it a point of interest in medicinal chemistry research . While specific biological activity data for this exact molecule is not publicly available, related 1,4-benzothiazepin-4(5H)-one derivatives are recognized for their potential in pharmaceutical development. Researchers are exploring this chemical class for its relevance in modulating protein-protein interactions, which are critical targets in therapeutic discovery . As such, this compound serves as a valuable chemical intermediate or reference standard for researchers developing novel small-molecule therapeutics, particularly in high-throughput screening campaigns and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6S/c1-32-20-11-7-5-9-18(20)28-25(30)16-29-19-10-6-8-12-23(19)36-24(15-26(29)31)17-13-21(33-2)27(35-4)22(14-17)34-3/h5-14,24H,15-16H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCXKUUVUNSNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the realm of anticancer research. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepine core with multiple methoxy substitutions, which are known to influence biological activity. The structural formula can be represented as follows:

C20H22N2O5S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_5\text{S}

Research indicates that compounds with similar structural characteristics often exhibit their biological effects through the inhibition of tubulin polymerization and interference with cell cycle progression. The presence of the 3,4,5-trimethoxyphenyl group is particularly significant as it has been associated with enhanced anticancer activity.

Efficacy in Cell Lines

Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. Notably:

  • A375 (melanoma) : The compound demonstrated significant antiproliferative effects with an IC50 value in the nanomolar range.
  • M14 (melanoma) : Similar potency was observed with IC50 values indicating effective inhibition of cell growth.
  • RPMI7951 (melanoma) : The compound also inhibited this cell line effectively.

The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 Value (nM)
A3751.1
M141.2
RPMI79513.3

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

  • Study on Tubulin Polymerization :
    A study highlighted that derivatives similar to this compound inhibited tubulin polymerization effectively. Compounds derived from the thiazepine scaffold were shown to disrupt mitotic spindle formation in cancer cells, leading to apoptosis.
  • Cell Cycle Analysis :
    Flow cytometry analysis revealed that treatment with this compound resulted in an accumulation of cells in the G2/M phase of the cell cycle across several cancer cell lines. This suggests that the compound may induce cell cycle arrest, which is a common mechanism for anticancer agents.
  • Caspase Activation :
    The activation of caspase-3 was observed at lower concentrations (around 2 µM), indicating the compound’s potential to induce apoptosis through intrinsic pathways.

Comparison with Similar Compounds

Benzo[b][1,4]Thiazepine vs. Quinazolinone Derivatives

Compound 12 from : 2-((4-Oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide

  • Core Structure: Quinazolinone (six-membered ring with two nitrogens) vs. benzo[b][1,4]thiazepine (seven-membered ring with sulfur and nitrogen).
  • Substituents : Both feature 3,4,5-trimethoxyphenyl groups, but the target compound’s larger ring may confer distinct conformational flexibility and binding interactions.
  • Biological Implications: Quinazolinones are associated with kinase inhibition, while thiazepines may target tubulin or other macromolecules .

Benzo[b][1,4]Thiazepine vs. Thiazolo[4,5-d]Pyridazin

Compound from : N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide

  • Core Structure: Thiazolo[4,5-d]pyridazin (fused bicyclic system) vs. monocyclic thiazepine.

Substituent Modifications

Aryl Group on Acetamide

Compound from : N-(4-Ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

  • Aryl Substituent : 4-Ethoxyphenyl (electron-donating ethoxy group) vs. 2-methoxyphenyl (ortho-methoxy substitution).
  • Impact : Ortho-substitution in the target compound may sterically hinder rotation, affecting binding affinity compared to para-substituted derivatives .

Heterocyclic Substituents

Compound from : N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-2-yl)acetamide

  • Core and Substituents : Six-membered benzo[1,4]thiazine vs. seven-membered thiazepine; 4-chlorophenyl vs. 2-methoxyphenyl.

Preparation Methods

Thiazepin Core Synthesis via Cyclocondensation

The benzo[b]thiazepin-4-one core is synthesized through a cyclocondensation reaction between 2-aminobenzenethiol derivatives and α,β-unsaturated ketones. For this compound, 3,4,5-trimethoxyphenyl acryloyl chloride reacts with 2-amino-5-methoxyphenylthiol in anhydrous methanol under acidic conditions (glacial acetic acid, 60–70°C, 2 hours). The reaction proceeds via Michael addition followed by intramolecular cyclization, yielding the intermediate 2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b]thiazepin-4-one with a reported yield of 65–70%.

Critical Parameters :

  • Solvent System : Methanol/acetic acid (10:1 v/v) optimizes protonation of the thiol group while stabilizing the enolate intermediate.
  • Temperature Control : Maintaining 60–70°C prevents premature cyclization and ensures complete acryloyl chloride consumption.

N-Alkylation for Acetamide Side Chain Introduction

The acetamide moiety is introduced via N-alkylation of the thiazepin nitrogen. A two-step protocol is employed:

  • Chloroacetylation : The thiazepin intermediate reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base (0–5°C, 1 hour).
  • Amidation : The resulting chloroacetamide intermediate couples with 2-methoxyaniline in acetonitrile under reflux (12 hours, 80°C), facilitated by potassium iodide as a catalyst.

Yield Optimization :

  • Catalyst Selection : Potassium iodide enhances nucleophilic substitution kinetics, improving yields from 68% to 82%.
  • Solvent Purity : Anhydrous acetonitrile minimizes hydrolysis of the chloroacetamide intermediate.

Stereochemical Control during Functionalization

The 3,4-dihydrobenzo[b]thiazepin-5(2H)-yl group introduces a stereogenic center at C2. Patent data reveals that chiral resolution using di-p-toluoyl-L-tartrate salt crystallization achieves enantiomeric excess (ee) >98% for the (R)-isomer. Alternatively, asymmetric hydrogenation with iridium catalysts (e.g., Ir(COD)₂BArF) under 10 bar H₂ pressure provides a 75% yield of the desired stereoisomer.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield (%) Purity (%)
Cyclocondensation 2-Aminobenzenethiol, Acryloyl chloride MeOH/AcOH, 70°C 65–70 95
N-Alkylation Chloroacetyl chloride, KI CH₃CN, reflux 82 98
Asymmetric Hydrogenation Ir(COD)₂BArF, H₂ DCM, 10 bar, 24 h 75 99

Scalability and Industrial Feasibility

Patent WO2016020785A1 describes a kilogram-scale synthesis using continuous flow reactors for the cyclocondensation step, achieving a 75% isolated yield with a throughput of 1.2 kg/day. Critical adjustments include:

  • Solvent Recycling : Dichloromethane/hexanes (1:2 v/v) mixtures are recovered via distillation, reducing waste.
  • In-Line Analytics : FT-IR monitors reaction progress, ensuring <2% residual acryloyl chloride.

Challenges and Mitigation Strategies

Byproduct Formation during Amidation

The primary byproduct, N-(2-methoxyphenyl)-2-chloroacetamide, arises from incomplete substitution. This is mitigated by:

  • Excess 2-Methoxyaniline : A 1.5:1 molar ratio (aniline:chloroacetamide) drives the reaction to completion.
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems.

Oxidative Degradation of the Thiazepin Core

The sulfide bridge in the thiazepin ring is susceptible to oxidation. Storage under nitrogen atmosphere and addition of antioxidants (e.g., BHT at 0.1% w/w) prevent sulfoxide formation during long-term storage.

Q & A

Q. What are the key steps in synthesizing N-(2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Condensation : Formation of the thiazepine core via cyclization of precursors under reflux conditions.
  • Functionalization : Introduction of the methoxyphenyl and acetamide groups using coupling reagents (e.g., DCC or HATU).
  • Oxidation/Reduction : Controlled oxidation of intermediates with agents like KMnO₄ or reduction using NaBH₄/Pd-C to stabilize reactive moieties . Key analytical methods include HPLC for purity assessment and NMR for structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : To resolve structural ambiguities, particularly for distinguishing diastereomers or confirming regiochemistry in the thiazepine ring .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography (if available): To determine absolute stereochemistry and solid-state packing .

Q. What are the primary biological targets or pathways investigated for this compound?

Structural analogs suggest potential interactions with:

  • Kinases or GPCRs : Due to the thiazepine core’s resemblance to known pharmacophores.
  • Enzymes with redox-active sites : The 4-oxo group may participate in hydrogen bonding or chelation . Preliminary assays should include enzyme inhibition studies (e.g., fluorescence-based assays) and cell viability profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (e.g., 0–5°C for acid-sensitive steps) .
  • Catalyst Screening : Pd-C or Ni catalysts for hydrogenation steps, with attention to catalyst loading (5–10 wt%) and H₂ pressure (1–3 atm) .
  • Workflow Automation : Use of flow chemistry for exothermic reactions (e.g., cyclizations) to minimize side products .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Variable Temperature (VT) NMR : To identify dynamic processes (e.g., ring inversion in the thiazepine moiety) .
  • 2D NMR Techniques : HSQC and HMBC to assign coupling constants and confirm through-space correlations .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data .

Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound?

  • Analog Library Synthesis : Modify substituents systematically (e.g., replace 3,4,5-trimethoxyphenyl with halogenated or alkylated variants) .
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using regression models .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .

Q. What computational tools are recommended for docking studies?

  • AutoDock Vina or Glide : For preliminary docking into target proteins (e.g., kinases), validated with MD simulations (AMBER or GROMACS) to assess binding stability .
  • Binding Energy Scoring : MM-GBSA calculations to rank ligand poses and prioritize synthetic targets .

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